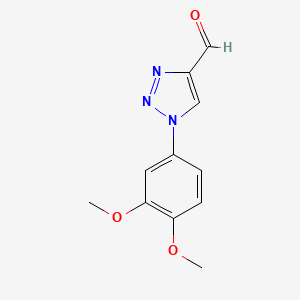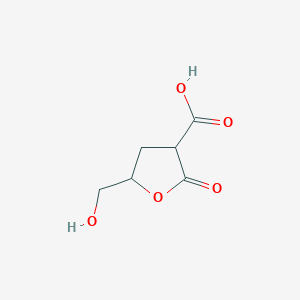
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxystyryl)-3-methylisoxazol-4-amine typically involves the reaction of 4-methoxystyrene with a suitable isoxazole precursor under specific conditions. One common method is the condensation reaction between 4-methoxystyrene and 3-methylisoxazole-4-carboxylic acid, followed by amination to introduce the amine group at the 4-position of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and photoresists for lithography.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxystyryl)-3-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran
- 5-Methoxy-6-(4-hydroxystyryl)-3-methylbenzofuran
- 5-(4-Methoxystyryl)-2-(2-hydroxyethyl)-3-methoxyphenol
Uniqueness
5-(4-Methoxystyryl)-3-methylisoxazol-4-amine is unique due to its specific structural features, such as the presence of both methoxy and amine groups on the isoxazole ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(14)12(17-15-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3/b8-5+ |
Clave InChI |
ZDYSSDIJZFGPDJ-VMPITWQZSA-N |
SMILES isomérico |
CC1=NOC(=C1N)/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=NOC(=C1N)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
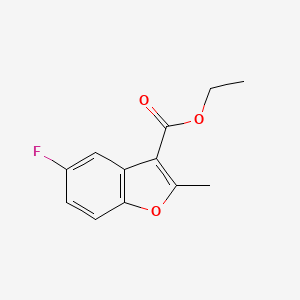
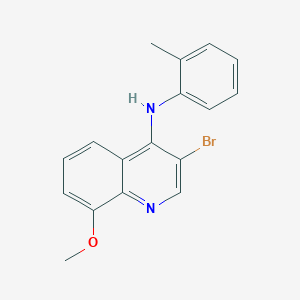
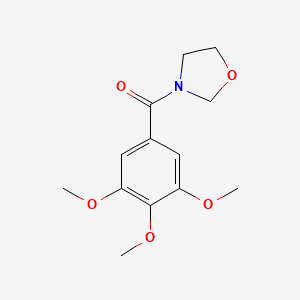

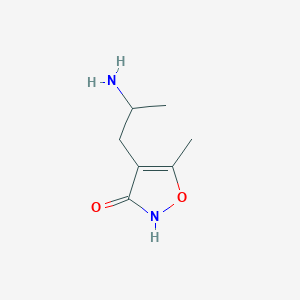
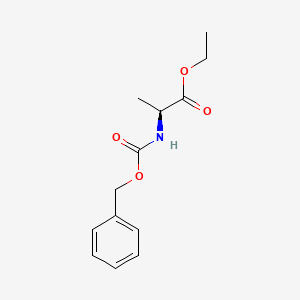

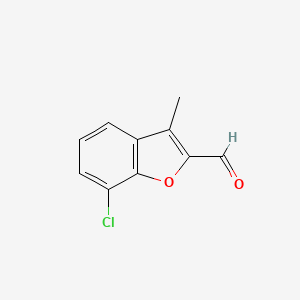
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)

